
N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide
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Overview
Description
N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide is a chemical compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. This interaction facilitates the formation of new chemical bonds, promoting various organic transformations .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylcyclohexane-1,2-diamine: This compound shares a similar structural motif and is used in similar catalytic applications.
N,N-dimethylethylenediamine: Another related compound, often used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
N~1~,N~1~-dimethyl-N~4~-(2-methylphenyl)piperidine-1,4-dicarboxamide stands out due to its specific structural features, which allow for unique reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile tool in both research and industrial applications .
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(2-methylphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-6-4-5-7-14(12)17-15(20)13-8-10-19(11-9-13)16(21)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOGTYLTHDQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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